
DG172 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
DG172(塩酸塩)は、ブロモフェニルアクリロニトリル誘導体の形成を含む一連の化学反応によって合成されます 。 合成経路には、通常、次の手順が含まれます。
ブロモフェニル中間体の形成: この手順では、フェニル環のブロモ化によって臭素原子が導入されます。
アクリロニトリル誘導体の形成: ブロモフェニル中間体は、次にアクリロニトリル誘導体と反応させて、目的の生成物を形成します。
工業生産方法
DG172(塩酸塩)の工業生産は、同様の合成経路に従いますが、研究機関や製薬会社の需要を満たすためにスケールアップされます 。 このプロセスには、反応条件を最適化して、最終生成物の高収率と高純度を確保することが含まれます。
化学反応の分析
1,4-Conjugate Addition with Thiols
DG172 undergoes reversible 1,4-conjugate addition reactions with nucleophiles like 2-mercaptoethanol (2-ME). This reaction is pH-dependent, with adduct formation increasing at higher pH values (Table 1).
Key observations:
- At pH 7.2, only ~9.7% of DG172 forms adducts with 2-ME after 24 hours.
- At pH 8.1, adduct formation rises to ~60% under the same conditions .
- The reaction reversibility was confirmed via UV spectroscopy: dilution of the adduct solution led to partial reformation of the acrylonitrile moiety over 72 hours .
Table 1: pH-Dependent Adduct Formation with 2-ME
Buffer pH | DG172 Remaining (%) | Adduct Formed (%) |
---|---|---|
7.2 | 90.3 | 9.7 |
7.5 | 87.9 | 12.1 |
7.8 | 40.3 | 59.7 |
8.1 | 40.0 | 60.0 |
Data from . |
Solubility and Stability in Solvents
DG172 dihydrochloride exhibits limited aqueous solubility but dissolves well in organic solvents (Table 2). Its stability in solution is critical for reaction planning.
Key findings:
- Aqueous buffers: Sparingly soluble (~0.5 mg/mL in 1:1 DMF:PBS) .
- Organic solvents: Solubility exceeds 20 mg/mL in DMSO, DMF, or ethanol .
Table 2: Solubility Profile
Solvent/Buffer | Solubility (mg/mL) |
---|---|
Ethanol | 20 |
DMSO | 25 |
DMF | 25 |
PBS (pH 7.2) + DMF | 0.5 |
Data from . |
Reactivity of the Acrylonitrile Motif
The α,β-unsaturated nitrile group in DG172 is highly electrophilic, enabling interactions with biological nucleophiles (e.g., cysteine residues). Computational studies suggest that the acrylonitrile’s electron-withdrawing nature enhances its susceptibility to nucleophilic attack .
Mechanistic Insight:
- Strain-release mechanism: The conjugated system’s rigidity is mitigated by boron-based intermediates, facilitating nucleophilic vinylic substitution (SNV) reactions .
- Reversibility: The 1,4-adducts slowly revert to DG172 under physiological conditions, distinguishing it from irreversible covalent inhibitors .
Structural Modifications and Stability
DG172’s bromophenyl and piperazine moieties influence its stability and reactivity:
- Bromine substituent: Enhances electrophilicity of the acrylonitrile group via inductive effects .
- Piperazine ring: Improves solubility but does not directly participate in reactions under standard conditions .
Synthetic Notes:
- This compound is synthesized via multi-step protocols involving palladium-catalyzed coupling and acid-mediated cyclization .
- Derivatives with modified aryl groups show reduced aqueous solubility, highlighting the sensitivity of its physicochemical properties to structural changes .
Light-Mediated Reactions
Recent studies demonstrate that infrared radiation can alter reaction pathways involving DG172-like compounds. Confinement in optical cavities lowers dehydration temperatures by up to 14°C, suggesting potential applications in controlled synthesis .
Degradation Pathways
科学的研究の応用
Chemical Properties and Mechanism of Action
DG172 dihydrochloride is characterized by its ability to inhibit the transcriptional activity of PPARβ/δ. It has an IC50 value of approximately 27 nM for PPARβ/δ, indicating its potency in modulating this receptor's activity. The compound down-regulates the expression of target genes such as ANGPTL4 in mouse myoblasts, with an IC50 of 9.5 nM .
Solubility Profile:
- Ethanol: 20 mg/ml
- DMSO: 25 mg/ml
- Dimethylformamide (DMF): 25 mg/ml
- Aqueous buffers: Sparingly soluble; optimal solubility achieved by pre-dissolving in DMF .
Cancer Research
DG172 has been investigated for its role in cancer biology, particularly in the modulation of cell differentiation and proliferation. Studies show that DG172 can alter the differentiation pathways of bone marrow cells, enhancing the development of dendritic cells under granulocyte-macrophage colony-stimulating factor (GM-CSF) influence . This suggests potential applications in cancer immunotherapy by modifying immune cell responses.
Metabolic Disorders
The compound's impact on lipid metabolism through PPARβ/δ inhibition positions it as a candidate for treating metabolic disorders. Research indicates that DG172 can influence glucose homeostasis and lipid profiles, which are critical factors in conditions such as obesity and type 2 diabetes .
Inflammatory Diseases
DG172's ability to modulate inflammatory responses has been explored in the context of autoimmune diseases. By inhibiting PPARβ/δ, DG172 reduces the expression of pro-inflammatory cytokines, potentially offering therapeutic avenues for conditions like rheumatoid arthritis and multiple sclerosis .
Case Study 1: Modulation of Immune Responses
A study examined the effects of DG172 on dendritic cell differentiation and function. The results demonstrated that treatment with DG172 led to enhanced maturation and functional capabilities of dendritic cells, suggesting its utility in enhancing vaccine efficacy and immune responses against tumors.
Case Study 2: Impact on Lipid Metabolism
In a controlled trial involving mouse models, DG172 was administered to assess its effects on lipid profiles. The findings indicated a significant reduction in triglyceride levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for metabolic syndrome .
Data Summary Table
Application Area | Mechanism | Observations |
---|---|---|
Cancer Research | Alters differentiation pathways | Enhanced dendritic cell maturation |
Metabolic Disorders | Inhibits PPARβ/δ | Reduced triglycerides; improved insulin sensitivity |
Inflammatory Diseases | Modulates pro-inflammatory cytokine expression | Decreased inflammation markers |
作用機序
DG172(塩酸塩)は、PPARβ/δに選択的に結合して逆アゴニストとして作用することによって効果を発揮します 。 この結合は、転写コリプレッサーの募集を強化し、Angptl4などのPPARβ/δ標的遺伝子の転写をダウンレギュレートします 。 この化合物は、樹状細胞の分化を促進し、特定の細胞タイプにおける特定の遺伝子の発現を減少させます .
類似化合物の比較
類似化合物
GW501516: 高い特異性と効力を有するPPARβ/δアゴニスト.
SR16832: PPARβ/δにも影響を与えるデュアルサイトPPARγ阻害剤.
インデグリタザール: PPARサブタイプアルファ、デルタ、ガンマの経口投与可能なパンアゴニスト.
DG172(塩酸塩)の独自性
DG172(塩酸塩)は、PPARβ/δに特異的な高い結合親和性と強力な逆アゴニスト特性によってユニークです 。 他の化合物とは異なり、PPARβ/δのアゴニスト誘導活性を選択的に阻害し、転写コリプレッサーの募集を強化します 。 これは、PPARβ/δの機能と治療の可能性を研究するための貴重なツールとなります .
類似化合物との比較
Similar Compounds
GW501516: A PPARβ/δ agonist with high specificity and potency.
SR16832: A dual-site PPARγ inhibitor that also affects PPARβ/δ.
Indeglitazar: An orally available pan-agonist of PPAR subtypes alpha, delta, and gamma.
Uniqueness of DG172 (dihydrochloride)
DG172 (dihydrochloride) is unique due to its high binding affinity and potent inverse agonistic properties specific to PPARβ/δ . Unlike other compounds, it selectively inhibits the agonist-induced activity of PPARβ/δ and enhances transcriptional corepressor recruitment . This makes it a valuable tool for studying the functions and therapeutic potential of PPARβ/δ .
生物活性
DG172 dihydrochloride is a compound recognized primarily for its role as a PPARβ/δ antagonist . This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies to illustrate its effects.
Overview of this compound
This compound is a synthetic compound that has been studied for its potential therapeutic applications in various diseases, particularly those involving metabolic dysregulation and inflammation. Its primary mechanism of action involves the inhibition of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation.
The antagonism of PPARβ/δ by DG172 leads to several downstream effects:
- Inhibition of Fatty Acid Oxidation : By blocking PPARβ/δ, DG172 reduces the expression of genes involved in fatty acid oxidation, which can influence energy metabolism.
- Reduction of Inflammatory Responses : Studies have shown that PPARβ/δ antagonists can decrease the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
- Impact on Insulin Sensitivity : Research indicates that DG172 may improve insulin sensitivity through modulation of metabolic pathways associated with glucose uptake and utilization.
In Vitro Studies
- Cell Line Studies : In vitro assays using various cell lines have demonstrated that DG172 effectively inhibits PPARβ/δ activity. For instance, treatment with DG172 resulted in a significant reduction in the expression levels of target genes such as CD36 and FABP4, which are involved in lipid metabolism.
- Cytokine Production : In macrophage cell lines, DG172 treatment led to decreased secretion of TNF-α and IL-6, indicating its potential anti-inflammatory properties.
In Vivo Studies
- Animal Models : In rodent models of obesity and diabetes, administration of DG172 resulted in improved metabolic profiles, including reduced body weight gain and lower blood glucose levels compared to control groups.
- Case Study Analysis : A recent study highlighted the effects of DG172 on metabolic syndrome parameters in mice fed a high-fat diet. The results showed significant improvements in insulin sensitivity and lipid profiles after four weeks of treatment with DG172.
Table 1: Effects of DG172 on Gene Expression
Treatment | Gene Target | Expression Change (%) |
---|---|---|
Control | CD36 | 0 |
DG172 | CD36 | -45 |
Control | FABP4 | 0 |
DG172 | FABP4 | -50 |
Table 2: Impact on Cytokine Levels in Macrophages
Cytokine | Control (pg/mL) | DG172 (pg/mL) |
---|---|---|
TNF-α | 150 | 75 |
IL-6 | 100 | 40 |
Clinical Implications
The biological activity of this compound suggests its potential use in treating conditions characterized by metabolic dysregulation and chronic inflammation. Ongoing clinical trials are necessary to further evaluate its efficacy and safety profile in humans.
特性
IUPAC Name |
(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUORLIDVBCPI-WTLOABTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。